molecular formula C14H24ClNO B13531140 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one

5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one

Cat. No.: B13531140
M. Wt: 257.80 g/mol
InChI Key: VJMSLXLIXLEDSJ-UHFFFAOYSA-N
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Description

5-Chloro-1-(8-azaspiro[45]decan-8-yl)pentan-1-one is a chemical compound known for its unique spirocyclic structure This compound features a spiro[45]decan-8-yl moiety, which is a bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one typically involves the formation of the spirocyclic structure followed by the introduction of the chlorine and ketone functionalities. One common method involves the reaction of a suitable spirocyclic amine with a chlorinated pentanone under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the spirocyclic core, chlorination, and ketone formation. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and ketone functionalities may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with different functional groups.

    1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with a different set of functional groups.

Uniqueness

5-Chloro-1-(8-azaspiro[45]decan-8-yl)pentan-1-one is unique due to the presence of both chlorine and ketone functionalities on the spirocyclic core

Properties

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)-5-chloropentan-1-one

InChI

InChI=1S/C14H24ClNO/c15-10-4-1-5-13(17)16-11-8-14(9-12-16)6-2-3-7-14/h1-12H2

InChI Key

VJMSLXLIXLEDSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)CCCCCl

Origin of Product

United States

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